m-PEG5-phosphonic acid ethyl ester
CAS No.: 1807512-42-0
Cat. No.: VC0536178
Molecular Formula: C15H33O8P
Molecular Weight: 372.39
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1807512-42-0 |
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Molecular Formula | C15H33O8P |
Molecular Weight | 372.39 |
IUPAC Name | 1-[2-[2-[2-(2-diethoxyphosphorylethoxy)ethoxy]ethoxy]ethoxy]-2-methoxyethane |
Standard InChI | InChI=1S/C15H33O8P/c1-4-22-24(16,23-5-2)15-14-21-13-12-20-11-10-19-9-8-18-7-6-17-3/h4-15H2,1-3H3 |
Standard InChI Key | COMONJQWUBCUJE-UHFFFAOYSA-N |
SMILES | CCOP(=O)(CCOCCOCCOCCOCCOC)OCC |
Appearance | Solid powder |
Introduction
Chemical Structure and Identification
m-PEG5-phosphonic acid ethyl ester is identified by the CAS number 1807512-42-0 and possesses the molecular formula C15H33O8P with a molecular weight of 372.39 g/mol . The compound's IUPAC name is 1-[2-[2-[2-(2-diethoxyphosphorylethoxy)ethoxy]ethoxy]ethoxy]-2-methoxyethane, reflecting its complex structure with multiple ether linkages . Structurally, it consists of a methoxy-terminated polyethylene glycol chain with five ethylene glycol units connected to a phosphonic acid ethyl ester functional group.
The compound's structure can be represented by various chemical notations:
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InChI: InChI=1S/C15H33O8P/c1-4-22-24(16,23-5-2)15-14-21-13-12-20-11-10-19-9-8-18-7-6-17-3/h4-15H2,1-3H3
Physical and Chemical Properties
The physical and chemical properties of m-PEG5-phosphonic acid ethyl ester significantly influence its functionality as a linker in bioconjugation applications. The compound exhibits several important characteristics that make it suitable for PROTAC development.
Table 1: Physical and Chemical Properties of m-PEG5-phosphonic acid ethyl ester
The negative XLogP3-AA value (-0.5) indicates the compound's hydrophilic nature, which contributes to the water solubility of PROTAC molecules incorporating this linker . The high number of hydrogen bond acceptors (8) and rotatable bonds (19) provides flexibility and enhances the compound's ability to form hydrogen bonds in aqueous environments, further improving solubility characteristics .
Applications as a PROTAC Linker
m-PEG5-phosphonic acid ethyl ester serves as a critical component in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). These bifunctional molecules have emerged as a promising approach in drug development, particularly for targeting previously "undruggable" proteins.
PROTAC Technology Overview
PROTACs represent a novel class of therapeutic compounds that operate through a unique mechanism of action. Unlike traditional inhibitors that merely block protein function, PROTACs induce the selective degradation of target proteins by hijacking the cell's own protein degradation machinery.
The fundamental structure of a PROTAC consists of two different ligands connected by a linker; one ligand targets an E3 ubiquitin ligase while the other binds to the protein of interest . This trimeric complex facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome system . This mechanism allows for the selective elimination of disease-associated proteins rather than merely inhibiting their function.
Role of m-PEG5-phosphonic acid ethyl ester
As a linker component, m-PEG5-phosphonic acid ethyl ester provides several critical functions in PROTAC design:
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It serves as a non-cleavable linker for bioconjugation, containing a COOR/Ester group and a -CH3 group linked through a linear PEG chain .
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The hydrophilic PEG backbone enhances the water solubility of the resulting PROTAC molecule, improving its pharmacokinetic properties .
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The flexible nature of the PEG chain provides the optimal spacing and orientation between the two ligands, which is crucial for forming the ternary complex required for target protein ubiquitination.
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The phosphonic acid ethyl ester functionality offers a point of attachment for conjugation chemistry, enabling the connection of diverse ligand molecules.
Research has demonstrated that the linker's properties significantly impact PROTAC efficacy, including degradation kinetics, selectivity, and cell permeability. The choice of m-PEG5-phosphonic acid ethyl ester as a linker can be strategic for optimizing these parameters in PROTAC development.
Comparison with Related Compounds
Several structurally related compounds exist that share similarities with m-PEG5-phosphonic acid ethyl ester, each with distinct properties that make them suitable for specific applications in bioconjugation and PROTAC development.
Structural Analogs
Table 2: Comparison of m-PEG5-phosphonic acid ethyl ester with Related Compounds
The variation in PEG chain length and the presence of additional carbon chains between the PEG and phosphonate groups significantly impact the compounds' physical properties and performance in bioconjugation applications.
Functional Differences
The functional differences between these compounds primarily relate to their solubility, flexibility, and spacing capabilities:
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The longer PEG chain in m-PEG5-phosphonic acid ethyl ester compared to m-PEG4-phosphonic acid ethyl ester provides greater water solubility and flexibility.
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The additional carbon chain in m-PEG5-C6-phosphonic acid ethyl ester increases the distance between conjugated molecules, which can be advantageous when greater spacing is required for optimal binding interactions .
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The hydrophilic nature of all these PEG linkers enhances water solubility, but the precise length affects the balance between hydrophilicity and other desirable properties such as cell permeability.
These structural differences allow researchers to select the most appropriate linker based on the specific requirements of their PROTAC design, considering factors such as target protein characteristics, E3 ligase binding, and desired pharmacokinetic properties.
Research Applications
m-PEG5-phosphonic acid ethyl ester has found significant applications in several research areas, particularly in cancer research through PROTAC development.
Cancer Research
The compound plays a crucial role in developing PROTACs targeting cancer-related proteins. Research indicates that PROTACs exploiting the intracellular ubiquitin-proteasome system can selectively degrade target proteins involved in cancer pathogenesis . The reference by An S, et al. in EBioMedicine (2018) highlights the emerging importance of small-molecule PROTACs for the development of targeted therapy drugs .
Target Protein Degradation
The application of m-PEG5-phosphonic acid ethyl ester as a linker in PROTACs enables:
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Selective targeting of specific proteins for degradation
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Modulation of protein levels rather than just inhibition of function
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Potential addressing of previously "undruggable" protein targets
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Development of therapeutics with potentially reduced side effects due to targeted protein elimination
This approach represents a paradigm shift in drug development, moving from functional inhibition to controlled protein elimination, with m-PEG5-phosphonic acid ethyl ester serving as a key enabling component in this technology.
Future Perspectives
The development and application of m-PEG5-phosphonic acid ethyl ester as a PROTAC linker opens numerous avenues for future research and therapeutic development.
Emerging Applications
As PROTAC technology continues to evolve, the optimization of linker components like m-PEG5-phosphonic acid ethyl ester will likely focus on:
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Fine-tuning physicochemical properties to enhance cellular permeability while maintaining water solubility
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Developing linkers with tissue-specific targeting capabilities
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Creating responsive linkers that can be cleaved under specific cellular conditions
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Engineering biodegradable variants for improved in vivo applications
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